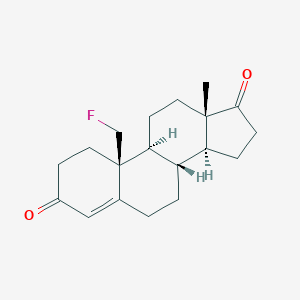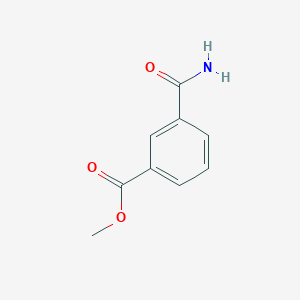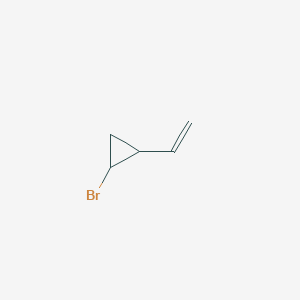
1-Bromo-2-ethenylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-ethenylcyclopropane, also known as bromoallylcyclopropane, is a cyclopropane-containing compound that has gained significant interest in the field of organic synthesis due to its unique reactivity and ability to undergo various chemical transformations. Additionally, future directions for research in this area will be discussed.
Mechanism Of Action
The mechanism of action of 1-bromo-2-ethenylcyclopropane involves the activation of the cyclopropane ring, which undergoes ring-opening reactions to form reactive intermediates. These intermediates can then undergo further reactions to form a variety of products, depending on the reaction conditions and the nature of the other reactants.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1-bromo-2-ethenylcyclopropane, as it is primarily used in organic synthesis. However, studies have shown that it can be toxic to cells at high concentrations, indicating that caution should be exercised when handling this compound.
Advantages And Limitations For Lab Experiments
One advantage of using 1-bromo-2-ethenylcyclopropane in lab experiments is its ability to undergo various chemical transformations, making it a versatile building block for the synthesis of complex molecules. Additionally, it can be synthesized in high yield using relatively simple reaction conditions.
However, there are also some limitations to using this compound in lab experiments. For example, it can be toxic to cells at high concentrations, and its reactivity can make it difficult to control the outcome of reactions. Additionally, it can be challenging to handle due to its high reactivity and potential for explosive decomposition.
Future Directions
There are several future directions for research in the area of 1-bromo-2-ethenylcyclopropane. One area of interest is the development of new synthetic methods for the production of this compound, as well as its derivatives. Additionally, further studies on its reactivity and mechanism of action could lead to the development of new synthetic strategies and the discovery of new molecules with useful properties. Finally, research on the toxicity and safety of this compound could help to ensure that it can be used safely in lab experiments.
Synthesis Methods
The synthesis of 1-bromo-2-ethenylcyclopropane involves the reaction of 1,2-dibromocyclopropane with allyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds via an SN2 mechanism, resulting in the formation of the desired product with high yield.
Scientific Research Applications
1-Bromo-2-ethenylcyclopropane has been widely used in organic synthesis as a versatile building block for the synthesis of various molecules, including natural products and pharmaceuticals. It can undergo various chemical transformations, such as cross-coupling reactions, cycloadditions, and ring-opening reactions, making it a valuable tool for the synthesis of complex molecules.
properties
CAS RN |
19879-92-6 |
|---|---|
Product Name |
1-Bromo-2-ethenylcyclopropane |
Molecular Formula |
C5H7Br |
Molecular Weight |
147.01 g/mol |
IUPAC Name |
1-bromo-2-ethenylcyclopropane |
InChI |
InChI=1S/C5H7Br/c1-2-4-3-5(4)6/h2,4-5H,1,3H2 |
InChI Key |
ANHOWYMDRHBUGX-UHFFFAOYSA-N |
SMILES |
C=CC1CC1Br |
Canonical SMILES |
C=CC1CC1Br |
synonyms |
Cyclopropane, 1-bromo-2-ethenyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



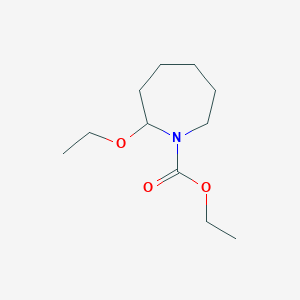
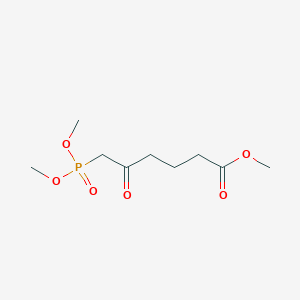
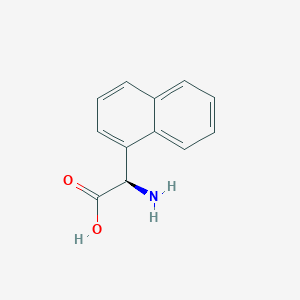
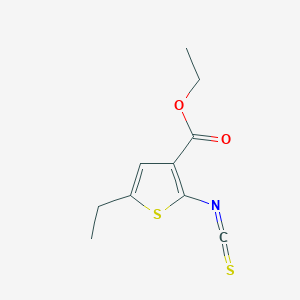
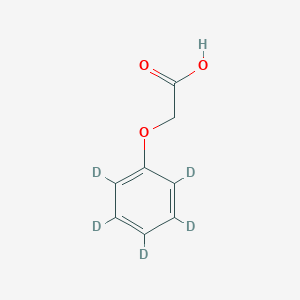
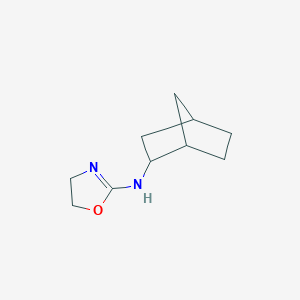
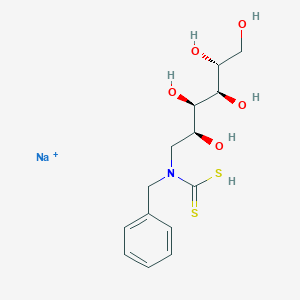
![Ethyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B27110.png)
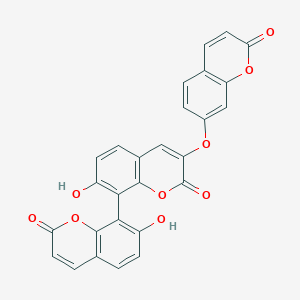
![7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione](/img/structure/B27114.png)
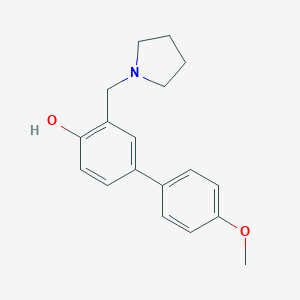
![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)
